2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol
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Overview
Description
2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H10ClFO It is a derivative of phenylethanol, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol typically involves the reaction of 4-chloro-2-fluoro-3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed to reduce the aldehyde to the alcohol. This method is advantageous due to its high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: 4-Chloro-2-fluoro-3-methylbenzaldehyde or 4-Chloro-2-fluoro-3-methylbenzoic acid.
Reduction: 2-(4-Chloro-2-fluoro-3-methylphenyl)ethane.
Substitution: Various substituted phenylethanol derivatives.
Scientific Research Applications
2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors in the body. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-methylphenyl)ethan-1-ol: Similar structure but lacks the fluorine substituent.
2-(4-Fluoro-3-methylphenyl)ethan-1-ol: Similar structure but lacks the chlorine substituent.
2-(4-Chloro-2-fluoro-phenyl)ethan-1-ol: Similar structure but lacks the methyl substituent.
Uniqueness
2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol is unique due to the presence of all three substituents (chlorine, fluorine, and methyl) on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Biological Activity
2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H10ClF, with a molecular weight of approximately 188.63 g/mol. The compound features a hydroxyl group (-OH) attached to an ethyl chain, with chlorine and fluorine substituents on a phenyl ring. These substituents are significant as they can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its binding affinity to molecular targets, potentially leading to inhibition or activation of specific biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes, which could lead to therapeutic effects in various diseases.
- Receptor Modulation : Interaction with receptors can alter signaling pathways, impacting cellular responses.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been explored as a lead compound for developing new antimicrobial agents due to its efficacy against various bacterial strains.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its structural characteristics allow it to modulate inflammatory pathways effectively.
Case Studies and Research Findings
- Antimicrobial Efficacy Study :
- Anti-inflammatory Activity Assessment :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Molecular Weight (g/mol) |
---|---|---|---|
This compound | Moderate | Significant | 188.63 |
(4-Chloro-2-fluoro-3-methylphenyl)methanol | Low | Moderate | 188.63 |
3-(4-Chloro-methylphenyl)propanol | High | Low | 202.65 |
This table illustrates that while some compounds exhibit high antimicrobial activity, they may lack significant anti-inflammatory properties, emphasizing the potential dual-action profile of this compound.
Properties
Molecular Formula |
C9H10ClFO |
---|---|
Molecular Weight |
188.62 g/mol |
IUPAC Name |
2-(4-chloro-2-fluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10ClFO/c1-6-8(10)3-2-7(4-5-12)9(6)11/h2-3,12H,4-5H2,1H3 |
InChI Key |
RMSNTWNEHAUBAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)CCO)Cl |
Origin of Product |
United States |
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